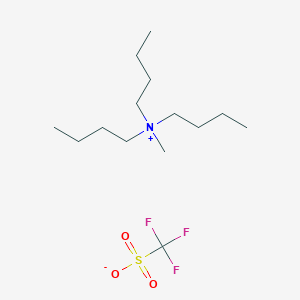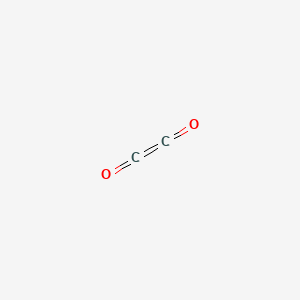
Ethene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene-1,2-dione, also known as ethylenedione, is a chemical compound with the formula C2O2. It is an oxide of carbon and can be described as the carbon-carbon covalent dimer of carbon monoxide. This compound is also referred to as dicarbon dioxide, carbon peroxide, or oxygen percarbide . This compound is a highly reactive and transient molecule, making it a subject of interest in theoretical and experimental chemistry.
Vorbereitungsmethoden
The synthesis of ethene-1,2-dione has been a challenging task for chemists. The existence of this compound was first suggested in 1913, but it eluded synthesis for over a century . In 2015, researchers reported the creation of this compound by using laser light to eject an electron from the corresponding stable singly-charged anion C2O2− . the reported spectrum was later found to match that of the oxyallyl diradical, formed by rearrangement or disproportionation under high-energy experimental conditions . Recent theoretical computations suggest that the in situ preparation and characterization of this compound may be possible through low-energy free-electron induced single-molecule engineering .
Analyse Chemischer Reaktionen
Ethene-1,2-dione undergoes various types of chemical reactions, including oxidation, reduction, and cycloaddition reactions. The compound can be described as a diradical with an electronic structure motif similar to the oxygen molecule . When distorted away from its equilibrium geometry, the potential surfaces of the triplet and singlet states intersect, allowing for intersystem crossing to the singlet state, which dissociates to two ground-state carbon monoxide molecules . The mono anion of this compound, OCCO−, and the dianion C2O2−2, called acetylenediolate, are both stable .
Wissenschaftliche Forschungsanwendungen
Ethene-1,2-dione has several scientific research applications, particularly in the fields of chemistry and materials science. One notable application is its use in the adsorption studies on materials based on graphene. Researchers have investigated the feasibility of this compound as an intermediate state in the transformation of carbon dioxide into hydrocarbons . Additionally, this compound has been studied for its potential use in the development of novel metal-organic frameworks and covalent organic frameworks .
Wirkmechanismus
The mechanism of action of ethene-1,2-dione involves its highly reactive diradical nature. The compound’s electronic structure allows for intersystem crossing between the triplet and singlet states, leading to its dissociation into carbon monoxide molecules . This transient nature makes this compound a challenging yet intriguing molecule for theoretical and experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ethene-1,2-dione can be compared to other similar compounds, such as glyoxylic acid (H(C=O)COOH) and ethenone (H2C=C=O), which can be thought of as related structures . Additionally, compounds like cyclobutene-1,2-dione and 1,2-bis(3,4-dimethylthiophene) are structurally similar and have been studied for their unique properties
Eigenschaften
CAS-Nummer |
4363-38-6 |
|---|---|
Molekularformel |
C2O2 |
Molekulargewicht |
56.02 g/mol |
InChI |
InChI=1S/C2O2/c3-1-2-4 |
InChI-Schlüssel |
FONOSWYYBCBQGN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


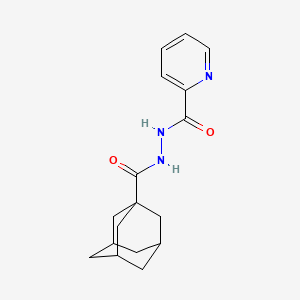
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
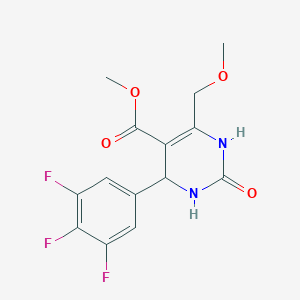
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
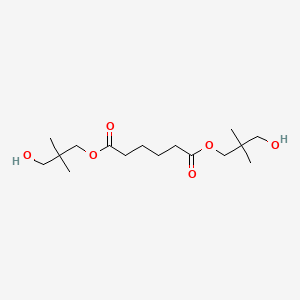
amino}benzene](/img/structure/B14147156.png)
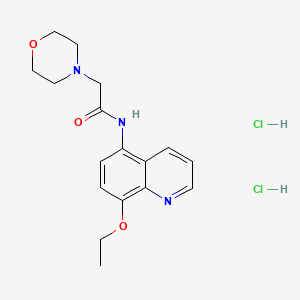
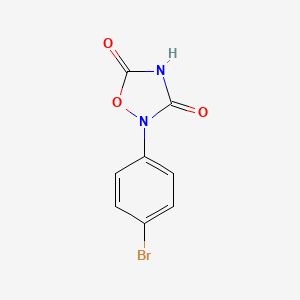
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
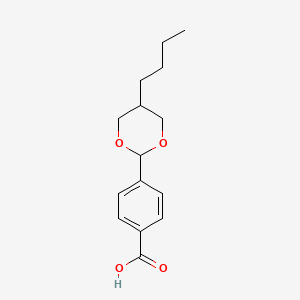
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
